Home > Products > Screening Compounds P49629 > Tertiapin-Q Trifluoroacetate
Tertiapin-Q Trifluoroacetate -

Tertiapin-Q Trifluoroacetate

Catalog Number: EVT-14163909
CAS Number:
Molecular Formula: C108H176F3N35O26S4
Molecular Weight: 2566.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tertiapin-Q Trifluoroacetate is a synthetic peptide derived from the honeybee venom peptide known as tertiapin. This compound is recognized for its potent inhibitory effects on inward-rectifier potassium channels, particularly the ROMK1 and GIRK1/4 channels. Its significance lies in its ability to modulate potassium ion flow, which is crucial for various physiological processes, including cardiac and neuronal excitability .

Source

The original source of tertiapin is the venom of honeybees (Apis mellifera), where it functions as a neurotoxin. The trifluoroacetate salt form enhances its stability and solubility, making it more suitable for laboratory and clinical applications .

Classification

Tertiapin-Q Trifluoroacetate falls under the category of peptide inhibitors, specifically targeting potassium channels. It is classified as a high-affinity blocker for inward-rectifier potassium channels, which play essential roles in maintaining cellular membrane potential and regulating excitability in various tissues .

Synthesis Analysis

Methods

The synthesis of Tertiapin-Q Trifluoroacetate primarily employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, facilitating the formation of complex peptides with high purity.

Technical Details

  1. Amino Acid Substitution: The synthesis involves replacing the methionine residue in the original tertiapin sequence with a glutamine residue.
  2. Coupling Reagents: Common reagents used include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide) for coupling reactions.
  3. Deprotection: Deprotecting agents such as trifluoroacetic acid are employed to remove protective groups after each coupling step.
  4. Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to achieve a purity level of at least 97%.
Molecular Structure Analysis

Structure

Tertiapin-Q Trifluoroacetate has a complex molecular structure characterized by several key features:

  • Peptide Backbone: Composed of amino acids linked by peptide bonds.
  • Disulfide Bridges: The presence of cysteine residues allows for the formation of disulfide bridges, which stabilize the structure.

Data

The molecular formula for Tertiapin-Q Trifluoroacetate is C42H56F3N9O8SC_{42}H_{56}F_3N_9O_8S. The molecular weight is approximately 877.01 g/mol .

Chemical Reactions Analysis

Reactions

During synthesis, Tertiapin-Q Trifluoroacetate undergoes several critical reactions:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids.
  2. Disulfide Bridge Formation: Cysteine residues can oxidize to form disulfide bridges, contributing to the stability of the peptide.

Technical Details

  • Common Reagents: Protected amino acids and coupling reagents are essential for successful synthesis.
  • Conditions: Controlled pH and temperature conditions are maintained throughout the synthesis process to ensure proper folding and bonding.
Mechanism of Action

Tertiapin-Q Trifluoroacetate exerts its pharmacological effects by selectively blocking specific inward-rectifier potassium channels, namely GIRK1/4 and ROMK1. This blockade alters potassium ion conductance across cell membranes, leading to significant physiological effects such as:

  • Modulation of Neuronal Activity: By inhibiting these channels, Tertiapin-Q can influence neuronal excitability and neurotransmitter release.
  • Cardiac Function Regulation: Its action on cardiac potassium channels may have implications for treating arrhythmias and other cardiac disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its trifluoroacetate salt form.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to extreme temperatures.
  • pH Range: Optimal activity is often observed within a specific pH range that mimics physiological conditions .
Applications

Tertiapin-Q Trifluoroacetate has diverse applications across various scientific fields:

  • Chemistry: Utilized as a tool to study the structure-function relationship of inward-rectifier potassium channels.
  • Biology: Aids in understanding the physiological roles of these channels in different tissues.
  • Medicine: Holds potential therapeutic applications in managing conditions related to potassium channel dysfunction, such as cardiac arrhythmias and renal disorders.
  • Drug Development: Used in research aimed at developing new pharmacological agents targeting potassium channels .
Molecular Pharmacology of Tertiapin-Q Trifluoroacetate

Selective Inhibition Mechanisms of Inward-Rectifier Potassium Channels

Tertiapin-Q (TPNQ), a 21-amino acid peptide modified from honeybee venom tertiapin, selectively targets inwardly rectifying potassium (Kir) channels. Its trifluoroacetate salt form enhances stability for experimental applications. TPNQ exhibits nanomolar affinity for Kir3.1/4 (GIRK1/4) and Kir1.1 (ROMK1) channels, with distinct blockade mechanisms.

Structural Basis for GIRK1/4 Channel Blockade

TPNQ inhibits cardiac Kir3.1/4 channels by physically occluding the ion conduction pathway. Molecular dynamics simulations reveal that TPNQ’s lysine-21 (K21) side chain inserts into the channel’s selectivity filter, occupying the outermost K⁺ binding site. This insertion is stabilized by:

  • Hydrophobic interactions: A phenylalanine ring (F137 in Kir3.1) forms a "hydrophobic collar" around the pore, anchoring TPNQ’s core.
  • Electrostatic contacts: Salt bridges between TPNQ’s basic residues (K⁺¹⁴, R⁷) and Kir3.1 turret residues (D⁵², E⁵⁸) enhance binding specificity.

Table 1: Key Residues Mediating TPNQ-Kir3.1/4 Interaction

Channel SubunitCritical ResidueRole in TPNQ Blockade
Kir3.1F137Hydrophobic anchor
Kir3.1D173Hydrogen bonding with K21
Kir3.4S143 (vs. F137)Reduces TPNQ affinity

Kir3.1’s F137 residue is a primary selectivity determinant—mutation to serine (matching Kir3.4) reduces TPNQ affinity >100-fold [1] [7].

Competitive Binding Dynamics at ROMK1 Pore Domains

TPNQ also blocks renal Kir1.1 (ROMK1) channels by pore occlusion but with divergent structural requirements. Unlike Kir3.1/4, ROMK1 lacks a conserved hydrophobic residue equivalent to F137, resulting in lower baseline affinity (IC₅₀ ∼10 nM vs. ∼1 nM for Kir3.1/4). Competitive electrophysiology studies show:

  • TPNQ competes with extracellular K⁺ ions, suggesting shared binding sites in the selectivity filter.
  • Mutations in the ROMK1 turret (e.g., E₁₃₈A) disrupt electrostatic interactions, accelerating toxin dissociation [4] [6].

Modulation of Neuronal Excitability via Kir3.x Subunit Interactions

In neurons, heteromeric Kir3.1/3.2 channels mediate inhibitory postsynaptic potentials. TPNQ blockade (IC₅₀ ∼8 nM) hyperpolarizes neurons by suppressing Gβγ-activated K⁺ currents. Key mechanisms include:

  • Subunit-dependent efficacy: Kir3.2’s extracellular turret (residues ₉₈–₁₀₄) forms salt bridges with TPNQ’s R⁷, enhancing binding stability vs. Kir3.1 homomers.
  • Functional dyad model: TPNQ’s pore-inserting K21 and hydrophobic M13 act cooperatively; oxidation of M13 reduces potency 5-fold [7].

Table 2: Neuronal vs. Cardiac Kir3.x Sensitivity to TPNQ

ParameterNeuronal Kir3.1/3.2Cardiac Kir3.1/4
TPNQ IC₅₀8–15 nM1–8 nM
Critical SubunitKir3.2 turretKir3.1 F137
Gating ModulationSuppresses Gβγ activationConstitutive current block

Computational models predict TPNQ favors a [1–2–1–2] subunit arrangement in Kir3.1/3.2 heterotetramers, maximizing contact interfaces [7].

Allosteric Effects on Cardiac Electrophysiology

TPNQ prolongs atrial action potential duration (APD) by inhibiting constitutively active IK,ACh-c currents in remodeled atria. Key electrophysiological impacts:

  • APD restitution: TPNQ (10–100 nM) steepens APD restitution slope by prolonging late repolarization (54.7 ± 24.0 ms to 128.8 ± 16.9 ms, p<0.0001), reducing susceptibility to alternans-driven arrhythmias.
  • Rotor destabilization: In fibrillating atria, TPNQ decreases rotor frequency (14.4 ± 7.4 Hz to 6.6 ± 2.0 Hz, p<0.05) and phase singularities (6.6 ± 7.7 to 0.6 ± 0.8, p<0.0001), simplifying reentry patterns.
  • Atrial selectivity: Absence of Kir3.x in ventricles prevents ventricular proarrhythmia, contrasting classical class III antiarrhythmics [2] [8].

Table 3: Antiarrhythmic Effects of TPNQ in Atrial Models

ParameterPre-TPNQPost-TPNQChange (%)
Action Potential Duration54.7 ± 24.0 ms128.8 ± 16.9 ms+135%*
Rotor Frequency14.4 ± 7.4 Hz6.6 ± 2.0 Hz−54%*
Phase Singularities6.6 ± 7.70.6 ± 0.8−91%*

*p<0.05 vs. control

Mechanistically, TPNQ alters conduction velocity restitution slopes, increasing the wavelength for reentry and promoting self-termination of fibrillation [8].

Properties

Product Name

Tertiapin-Q Trifluoroacetate

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C108H176F3N35O26S4

Molecular Weight

2566.0 g/mol

InChI

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1

InChI Key

AZHHYZAMUZWFSW-DYRPCMPISA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)C(NC(=O)C(NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.